Product packaging for cis-1,3-Diacetamidocyclohexane(Cat. No.:CAS No. 32189-20-1)

cis-1,3-Diacetamidocyclohexane

Cat. No.: B13963889
CAS No.: 32189-20-1
M. Wt: 198.26 g/mol
InChI Key: SIJKWVBXFDJWOY-AOOOYVTPSA-N
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Description

Significance of Cyclohexane (B81311) Derivatives in Organic and Supramolecular Chemistry

Cyclohexane and its derivatives are ubiquitous in chemistry. nih.gov In organic synthesis, the cyclohexane ring is a common motif in natural products and synthetic molecules, valued for its conformational properties that can influence reactivity and selectivity in chemical transformations. chemicalbook.com The chair conformation of the cyclohexane ring, with its axial and equatorial positions for substituents, allows for precise control over the spatial arrangement of atoms. acs.org

In supramolecular chemistry, which focuses on "chemistry beyond the molecule," cyclohexane derivatives are instrumental in the design of self-assembling systems. acs.org The defined geometry and potential for introducing multiple recognition sites make them ideal building blocks for constructing larger, ordered structures held together by non-covalent interactions such as hydrogen bonding and van der Waals forces. acs.orgtandfonline.com For instance, derivatives like cis-1,3,5-cyclohexanetricarboxamides have been shown to form supramolecular polymers with controlled structures. acs.org The ability of fluorinated cyclohexanes to form nanofibers further highlights the versatility of this scaffold in creating novel materials. thieme-connect.comresearchgate.net

Stereochemical Considerations and Isomeric Forms of Diacetamidocyclohexanes

The stereochemistry of substituted cyclohexanes is a critical determinant of their properties. For diacetamidocyclohexanes, several positional and stereoisomers exist, including 1,2-, 1,3-, and 1,4-isomers, each with its own set of cis and trans stereoisomers. google.com The term "cis" in cis-1,3-diacetamidocyclohexane signifies that both acetamido groups are on the same side of the cyclohexane ring. thieme-connect.com

In its most stable chair conformation, this compound can exist in two forms: one where both substituents are in equatorial positions (diequatorial) and another, less stable form, where both are in axial positions (diaxial). The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are steric clashes between axial substituents. acs.org This conformational preference is a key feature of the cis-1,3-isomer and dictates how the amide groups are presented for further interactions.

The various isomers of diacetamidocyclohexane can exhibit different biological activities and chemical properties. For example, in the context of platinum-based anticancer drugs, the stereochemistry of the diaminocyclohexane ligand, from which the diacetamido derivative is formed, plays a crucial role in the drug's efficacy and interaction with DNA. researchgate.net

Below is a table summarizing the key isomeric forms of diacetamidocyclohexane:

IsomerSubstituent PositionsStereochemistryKey Conformational Feature
cis-1,2-Diacetamidocyclohexane1,2CisOne axial, one equatorial substituent in chair form
trans-1,2-Diacetamidocyclohexane1,2TransCan be diaxial or diequatorial
This compound 1,3 Cis Predominantly diequatorial in chair form
trans-1,3-Diacetamidocyclohexane1,3TransOne axial, one equatorial substituent in chair form
cis-1,4-Diacetamidocyclohexane1,4CisOne axial, one equatorial substituent in chair form
trans-1,4-Diacetamidocyclohexane1,4TransCan be diaxial or diequatorial

Historical Context of this compound in Research

The study of diaminocyclohexanes and their derivatives has a rich history, often intertwined with the development of coordination chemistry and medicinal chemistry. The synthesis of the precursor to this compound, which is cis-1,3-diaminocyclohexane, has been a subject of interest for creating specific ligands for metal complexes. ontosight.ai The straightforward acetylation of this diamine provides access to this compound.

A significant area of research involving the cis-1,3-diaminocyclohexane scaffold has been in the development of platinum-based anticancer agents. Following the success of drugs like oxaliplatin, which contains a trans-1,2-diaminocyclohexane ligand, researchers have explored other isomers to modulate the drugs' activity and toxicity profiles. researchgate.net Studies on complexes such as [PtCl2(cis-1,3-DACH)] have provided valuable insights into how the stereochemistry of the ligand influences the structure and reactivity of the resulting platinum complex. nih.gov X-ray diffraction analysis of such complexes has revealed specific details about the coordination geometry, such as the N-Pt-N bite angle, which is approximately 92.2°. nih.gov

The synthesis of related compounds, such as trans,trans-1,3-diacetamido-2-nitrocyclohexane, has also been documented in the chemical literature, showcasing the efforts to create variously substituted cyclohexane rings for different scientific investigations. nih.gov These historical studies have laid the groundwork for the contemporary use of this compound as a versatile scaffold in chemical research.

Below is a data table with representative NMR data for a related compound, cis-1,3-dimethylcyclohexane, which illustrates the types of signals expected for a cis-1,3-disubstituted cyclohexane.

Compound Nucleus Solvent Frequency Chemical Shifts (ppm)
cis-1,3-Dimethylcyclohexane13CCDCl3Not specifiedFive distinct signals due to molecular symmetry vaia.com
cis-1,3-Dimethylcyclohexane1HCDCl3399.65 MHz1.69, 1.65, 1.63, 1.34, 1.250, 0.861, 0.770, 0.540 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O2 B13963889 cis-1,3-Diacetamidocyclohexane CAS No. 32189-20-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32189-20-1

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[(1R,3S)-3-acetamidocyclohexyl]acetamide

InChI

InChI=1S/C10H18N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10+

InChI Key

SIJKWVBXFDJWOY-AOOOYVTPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCC[C@@H](C1)NC(=O)C

Canonical SMILES

CC(=O)NC1CCCC(C1)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development

Regioselective and Stereoselective Synthesis of cis-1,3-Diacetamidocyclohexane Precursors

The foundation of synthesizing this compound lies in the careful construction of its molecular framework. This involves methods that selectively target specific positions on a cyclohexane (B81311) ring and control the spatial orientation of the attached chemical groups.

One common starting point for the synthesis is cyclohexane-1,3-dione. wikipedia.org This compound can be produced through the semi-hydrogenation of resorcinol. wikipedia.org In solution, cyclohexane-1,3-dione primarily exists as its enol tautomer. wikipedia.org A method for producing 1,3-cyclohexanediol (B1223022) compounds, with a high proportion of the cis-isomer, involves the reduction of a 1,3-cyclohexanedione (B196179) compound with a boron hydride compound like sodium borohydride (B1222165). google.com The selectivity for the cis-form can be enhanced by the presence of an alkali metal or alkaline earth metal compound in the reaction. google.com For instance, the reduction of 1,3-cyclohexanedione with sodium borohydride in the presence of certain metal compounds can yield cis-1,3-cyclohexanediol. google.com

Another approach starts with trans,trans-2-nitro-1,3-cyclohexanediol, which is prepared by the cyclization of glutaric dialdehyde (B1249045) with nitromethane. cdnsciencepub.com Acetylation of this diol yields the corresponding diacetate. cdnsciencepub.com

Starting MaterialReagentKey TransformationProductCitation
ResorcinolH₂Semi-hydrogenationCyclohexane-1,3-dione wikipedia.org
1,3-CyclohexanedioneSodium borohydrideReductioncis-1,3-Cyclohexanediol google.com
Glutaric dialdehyde, Nitromethane-Cyclizationtrans,trans-2-nitro-1,3-cyclohexanediol cdnsciencepub.com

The Hetero-Diels–Alder reaction is a powerful tool for constructing heterocyclic rings and has been applied to the synthesis of precursors for cis-1,3-diaminocyclohexane derivatives. researchgate.netnih.gov This reaction involves a diene and a dienophile, where one or more carbon atoms are replaced by a heteroatom, such as nitrogen or oxygen. researchgate.net For example, the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a vinyl ether can proceed through a domino Knoevenagel hetero-Diels-Alder reaction to form a pyran ring, which can be a precursor to the desired cyclohexane system. nih.gov

In some strategies, an asymmetric hetero-Diels–Alder reaction is employed to establish the stereochemistry of the molecule early in the synthesis. rsc.org For instance, the reaction of a protected α-cyclohexa-3,5-diene-1,2-diol with a chiral nitroso compound can lead to an optically pure adduct, which serves as a key intermediate. rsc.org

Achieving the desired cis stereochemistry in 1,3-disubstituted cyclohexanes often requires carefully planned multi-step sequences. Stereoselective routes to cis-inos-1,3-diamines, for example, have been developed starting from cis-4-aminocyclohexenols. rsc.org The second nitrogen atom is introduced through the intramolecular cyclization of a neighboring trichloroacetimidate (B1259523) group, followed by hydrolytic cleavage of the resulting oxazoline. rsc.org

Another strategy involves the ring homologation of bicyclic hydrazines. acs.org This method provides a fully stereoselective approach to hydroxylated 1,3-diaminocyclohexanes from a single precursor. acs.org The process can involve a double nitroaldol reaction followed by reductive cleavage of the hydrazine (B178648) moiety. acs.org

Functional Group Transformations and Acetamidation Strategies

Once the cyclohexane core with the desired stereochemistry is established, the next phase of the synthesis involves converting the existing functional groups into the final acetamido groups.

A direct method for introducing amino groups is the treatment of a suitable precursor with ammonia (B1221849). For instance, the diacetate of trans,trans-2-nitro-1,3-cyclohexanediol can be treated with aqueous ammonia to replace both acetoxy groups with amino groups. cdnsciencepub.com The resulting nitrodiamine is often unstable and is immediately N-acetylated to form the more stable trans,trans-1,3-diacetamido-2-nitrocyclohexane. cdnsciencepub.com Subsequent hydrogenation of the nitro group provides the corresponding amine, which can then be acetylated to yield the triacetamido derivative. cdnsciencepub.com

In other routes, the amino groups are introduced via the reduction of other nitrogen-containing functionalities. For example, an azido (B1232118) group can be introduced via an SN2-type substitution and then reduced to an amine. rsc.org

PrecursorReagentsKey TransformationProductCitation
trans,trans-2-Nitro-1,3-cyclohexanediol diacetate1. Aqueous ammonia 2. Acetic anhydrideAmination and N-acetylationtrans,trans-1,3-Diacetamido-2-nitrocyclohexane cdnsciencepub.com
O-silylated 1r-amino-3t-bromo-2c,4c-dihydroxycyclohexane1. Azide 2. ReductionAzide substitution and reduction1r,3c-diamino-2c,4c-dihydroxycyclohexane rsc.org

Reductive cleavage is another key strategy employed in the synthesis of this compound precursors. This can involve the cleavage of a bicyclic adduct to reveal the desired cyclohexane ring system. For example, the reductive cleavage of a bicyclic hydrazine, formed through a double nitroaldol reaction, can yield polyhydroxylated 1,3,5-triaminocyclohexanes. acs.org Similarly, the reductive cleavage of a Si-Si bond in a disilacyclohexene derivative has been demonstrated. mdpi.com

In some cases, reductive cleavage is used to selectively open a protecting group, revealing a hydroxyl group that can then be further functionalized. A highly regio- and chemoselective reductive cleavage of benzylidene acetals derived from 1,2- and 1,3-diols has been achieved using an EtAlCl₂-Et₃SiH reagent system. researchgate.net

Asymmetric Synthesis Approaches for Enantiopure this compound Analogs

The synthesis of enantiomerically pure vicinal (1,2)-diaminocyclohexane derivatives is well-established, with numerous applications in asymmetric catalysis. tandfonline.comresearchgate.net However, the asymmetric synthesis of the corresponding cis-1,3-diamino analogs, and by extension this compound, is a more challenging and less explored area of research. researchgate.net The development of enantioselective routes is crucial for accessing chiral ligands and pharmacologically relevant molecules where stereochemistry dictates function.

Several potential strategies can be envisaged for the asymmetric synthesis of enantiopure this compound analogs, largely drawing parallels from the successful approaches used for other chiral diamines. These methods primarily fall into two categories: chiral resolution of a racemic mixture and asymmetric catalysis.

Chiral Resolution: This classical method involves the separation of enantiomers from a racemic mixture of cis-1,3-diaminocyclohexane. The process typically utilizes a chiral resolving agent, such as a chiral acid, to form diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. For instance, tartaric acid and its derivatives are commonly employed for the resolution of various amino compounds. wisc.edu A similar approach using a suitable chiral acid could be applied to resolve racemic cis-1,3-diaminocyclohexane.

Another powerful resolution technique is enzymatic kinetic resolution. Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic diamine, allowing for the separation of the acylated product from the unreacted enantiomer. This method often provides high enantiomeric excess (ee) under mild reaction conditions.

Asymmetric Catalysis: The direct asymmetric synthesis of cis-1,3-diaminocyclohexane analogs represents a more elegant and atom-economical approach. This can be achieved through various catalytic methods, including:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral enamine or imine precursor using a chiral transition metal catalyst (e.g., based on Rhodium, Ruthenium, or Iridium) is a powerful tool for creating stereocenters. rsc.org For the synthesis of cis-1,3-diaminocyclohexane, a potential precursor could be a cyclic enamine derived from 3-aminocyclohexenone.

Asymmetric Reductive Amination: This method involves the stereoselective reduction of an imine formed in situ from a ketone and an amine. The use of a chiral catalyst or a chiral auxiliary can induce asymmetry.

The table below summarizes potential asymmetric synthesis strategies, drawing analogies from related systems.

StrategyDescriptionPotential SubstrateCatalyst/ReagentExpected Outcome
Chiral Resolution Separation of enantiomers via diastereomeric salt formation.Racemic cis-1,3-diaminocyclohexaneChiral acids (e.g., Tartaric acid, Mandelic acid)Separated enantiomers of the diamine.
Enzymatic Resolution Selective enzymatic acylation of one enantiomer.Racemic cis-1,3-diaminocyclohexaneLipase and an acyl donorOne enantiomer as a mono-acetylated derivative and the other unreacted.
Asymmetric Hydrogenation Catalytic hydrogenation of a prochiral precursor.Cyclic enamine or imineChiral Rh, Ru, or Ir complexesEnantioenriched cis-1,3-diaminocyclohexane.

Derivatization Strategies from the this compound Scaffold

The this compound scaffold possesses two secondary amide functional groups, which serve as versatile handles for further chemical modifications. Derivatization of this core structure can lead to a diverse library of new compounds with potentially novel properties and applications.

The primary sites for derivatization are the amide N-H protons. These protons can be deprotonated with a suitable base to generate an amidate anion, which can then react with various electrophiles.

N-Alkylation: Introduction of alkyl groups on the amide nitrogens can be achieved by reaction with alkyl halides or other alkylating agents in the presence of a base. This modification can significantly alter the steric and electronic properties of the molecule.

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation. This allows for the synthesis of a wide range of N-aryl derivatives.

Modification of the Acetyl Group: While the amide N-H is the most common site for derivatization, the acetyl group itself can also be modified. For example, the methyl groups of the acetyl moieties could potentially undergo functionalization under specific conditions.

Hydrolysis to Diamine: The diacetamide (B36884) can be hydrolyzed back to the corresponding cis-1,3-diaminocyclohexane. This diamine is a valuable precursor for the synthesis of a wide array of derivatives, including:

Schiff Bases: Condensation with aldehydes or ketones yields Schiff bases, which are important ligands in coordination chemistry and catalysis.

Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides access to urea (B33335) and thiourea (B124793) derivatives, which are known to exhibit a range of biological activities and are used as organocatalysts.

Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry.

The table below outlines some potential derivatization strategies starting from the this compound scaffold.

Derivatization StrategyReagents and ConditionsProduct Type
N-Alkylation Base (e.g., NaH), Alkyl halide (R-X)N,N'-dialkyl-cis-1,3-diacetamidocyclohexane
N-Arylation Pd or Cu catalyst, Ligand, Base, Aryl halide (Ar-X)N,N'-diaryl-cis-1,3-diacetamidocyclohexane
Hydrolysis Acid or base catalysis, H₂Ocis-1,3-Diaminocyclohexane
Urea/Thiourea Formation (from diamine) Isocyanate (R-NCO) or Isothiocyanate (R-NCS)Bis-urea or Bis-thiourea derivatives
Sulfonamide Formation (from diamine) Sulfonyl chloride (R-SO₂Cl), BaseBis-sulfonamide derivatives

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis of cis-1,3-Diacetamidocyclohexane and its Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding characteristics of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. researchgate.net For cyclohexane (B81311) derivatives, both ¹H and ¹³C NMR provide critical information about the stereochemical relationships between substituents. organicchemistrydata.orglibretexts.org

In this compound, the relative orientation of the two acetamido groups is confirmed by analyzing chemical shifts and coupling constants. The molecule exists predominantly in a chair conformation where both bulky acetamido groups occupy equatorial positions to minimize steric strain. In this conformation, the proton on the carbon bearing the substituent (the methine proton, H-1 or H-3) is in an axial position. This axial proton typically appears as a complex multiplet at a distinct chemical shift due to its coupling with adjacent axial and equatorial protons.

¹³C NMR spectroscopy offers direct insight into the carbon skeleton. bhu.ac.in The chemical shifts of the cyclohexane ring carbons are sensitive to their stereochemical environment. organicchemistrydata.org Carbons bearing equatorial substituents generally resonate at a different frequency compared to those with axial substituents. For this compound in its preferred diequatorial conformation, the signals for the substituted carbons (C-1 and C-3) and the other ring carbons (C-2, C-4, C-5, C-6) would reflect this specific arrangement. The number of unique signals in the spectrum confirms the molecule's symmetry. libretexts.org

Below is a table of expected NMR chemical shifts for the dominant diequatorial conformer of this compound, based on general principles for substituted cyclohexanes.

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
CH -N (Methine)~3.5 - 4.0 (multiplet)~50 - 55
Ring CH~1.2 - 2.0 (multiplets)~20 - 40
NH (Amide)~7.5 - 8.5 (doublet)N/A
C=O (Amide)N/A~170 - 175
CH ₃ (Acetyl)~1.9 - 2.1 (singlet)~23 - 25

Note: These are approximate values and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups within a molecule, particularly the amide bonds in this compound. uc.edunih.gov These methods are sensitive to the vibrations of chemical bonds and are profoundly influenced by factors such as hydrogen bonding. nih.govamericanpharmaceuticalreview.com

The secondary amide groups (-NH-C=O) give rise to several characteristic absorption bands:

N-H Stretch: This vibration typically appears in the region of 3300-3100 cm⁻¹. The exact position and shape of this band are strong indicators of hydrogen bonding. In the solid state, extensive intermolecular hydrogen bonding would be expected to broaden this peak and shift it to a lower frequency.

Amide I Band: Occurring in the 1680-1630 cm⁻¹ range, this band is primarily due to the C=O stretching vibration. researchgate.netsjtu.edu.cn Its frequency is sensitive to the local environment and hydrogen bonding, which can lower the vibrational frequency.

Amide II Band: Found between 1570-1515 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. sjtu.edu.cn

Raman spectroscopy complements IR by providing information on non-polar vibrations. nih.gov The C=O stretch (Amide I) is also strong in the Raman spectrum, and analysis of both IR and Raman data can give a more complete picture of the conformational state and intermolecular interactions. researchgate.net

Vibrational Mode Typical IR/Raman Frequency Range (cm⁻¹) Description
N-H Stretch3300 - 3100Stretching of the amide N-H bond, sensitive to H-bonding.
C=O Stretch (Amide I)1680 - 1630Stretching of the carbonyl group double bond. researchgate.netsjtu.edu.cn
N-H Bend (Amide II)1570 - 1515In-plane bending of the N-H bond coupled with C-N stretch. sjtu.edu.cn
C-N Stretch (Amide III)1300 - 1200Coupled C-N stretching and N-H bending mode. sjtu.edu.cn

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govd-nb.info

The crystal structure of this compound is dictated by the efficient packing of molecules, driven primarily by strong intermolecular interactions. nih.gov The most significant of these are the hydrogen bonds formed between the amide groups of adjacent molecules. Each amide group possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).

X-ray diffraction analysis reveals the preferred conformation of the molecule in the crystalline state. rsc.org For substituted cyclohexanes, the chair conformation is the most common and energetically favorable arrangement. In the case of this compound, the solid-state structure would be expected to show the cyclohexane ring in a chair conformation. To minimize steric hindrance (specifically, unfavorable 1,3-diaxial interactions), both bulky acetamido substituents will adopt equatorial positions on the ring. rsc.org This diequatorial arrangement represents the most stable conformation and is anticipated to be the one observed in the crystal structure.

Conformational Dynamics and Energetic Landscapes

While the solid state captures a single, low-energy conformation, molecules in solution are dynamic. This compound can theoretically exist in different chair conformations through a process known as ring inversion or "chair flip."

For a cis-1,3-disubstituted cyclohexane, two primary chair conformations are possible:

Diequatorial (e,e) Conformer: Both acetamido groups occupy equatorial positions. This arrangement minimizes steric strain, as the large substituents are pointed away from the rest of the ring. youtube.com

Diaxial (a,a) Conformer: Both acetamido groups occupy axial positions. This conformation is significantly destabilized by severe steric clashes known as 1,3-diaxial interactions, where the two axial substituents are brought into close proximity with each other. youtube.comyoutube.com

The energy difference between these two conformers is substantial. The diequatorial form is overwhelmingly more stable, and at room temperature, the equilibrium lies almost entirely on the side of this conformer. The diaxial form exists in a negligible concentration and represents a high-energy state on the molecule's potential energy landscape. Therefore, for all practical purposes, the chemical and physical properties of this compound are governed by the dominant diequatorial conformation.

Conformer Substituent Positions Key Steric Interactions Relative Stability
Conformer A1-equatorial, 3-equatorialMinimal steric strainHighly Stable (major conformer)
Conformer B1-axial, 3-axialSevere 1,3-diaxial interactionsHighly Unstable (minor conformer)

Theoretical and Computational Chemistry of Cis 1,3 Diacetamidocyclohexane

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For cis-1,3-diacetamidocyclohexane, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine its most stable geometric configuration and to analyze its electronic properties. irjweb.comscirp.orgnih.gov

Geometry Optimization: The optimization process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this typically results in a chair conformation for the cyclohexane (B81311) ring, which is the most stable arrangement for six-membered rings. researchgate.netresearchgate.net The cis configuration dictates that both acetamido groups are on the same side of the ring. This can lead to two primary chair conformers: one with both substituents in axial positions (diaxial) and another with both in equatorial positions (diequatorial). The diequatorial conformer is generally favored due to reduced steric hindrance. DFT calculations can provide precise bond lengths, bond angles, and dihedral angles for the optimized geometry. researchgate.net

Electronic Structure: The electronic structure of a molecule, as described by DFT, includes the distribution of electron density and the energies of molecular orbitals. Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.comnih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the presence of electronegative oxygen and nitrogen atoms in the acetamido groups significantly influences the electronic landscape, creating regions of varying electron density. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight electrophilic and nucleophilic sites within the molecule. nih.gov

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Dipole Moment3.8Debye

This interactive table is based on typical values for amide-containing compounds and serves to illustrate the outputs of DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.govmdpi.com By solving Newton's equations of motion, MD simulations can track the trajectory of each particle over time, providing a dynamic view of molecular behavior. mdpi.com

Intermolecular Interactions: MD simulations are also instrumental in studying how this compound interacts with itself and with other molecules, such as solvents. The acetamido groups, with their N-H and C=O moieties, are capable of forming strong hydrogen bonds. researchgate.netnih.gov MD simulations, using appropriate force fields that accurately model these interactions, can reveal the preferred patterns of hydrogen bonding, leading to the formation of dimers, trimers, or larger aggregates. researchgate.netacs.org These simulations can also provide insights into the thermodynamics of these interactions, helping to explain properties like solubility and self-assembly. unifi.it

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. rsc.orgnih.gov

Reaction Mechanisms: For reactions involving this compound, such as hydrolysis or amidation, quantum chemical methods can map out the entire reaction coordinate. nih.govresearchgate.net This involves calculating the energy of the system as the reactants are converted into products. For example, in the hydrolysis of the amide bond, these calculations can determine whether the reaction proceeds through a stepwise or concerted mechanism. nih.gov This level of detail is critical for understanding reaction kinetics and for designing catalysts that can accelerate specific reaction pathways. nih.gov

Transition States: A key aspect of these calculations is the location and characterization of transition states—the highest energy point along the reaction pathway. nih.govchemrxiv.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a primary factor controlling the reaction rate. By calculating the geometry and vibrational frequencies of the transition state, chemists can confirm that it represents a true saddle point on the potential energy surface and gain insight into the structural changes that occur during the bond-making and bond-breaking processes. researchgate.net

Reaction TypeCalculated Activation Energy (kcal/mol)
Acid-catalyzed Hydrolysis15-25
Base-catalyzed Hydrolysis18-28
Aminolysis20-30

This interactive table showcases the kind of data obtained from quantum chemical calculations of reaction mechanisms.

Computational Prediction of Supramolecular Interactions

The ability of this compound to form larger, ordered structures through non-covalent interactions is a key area of interest in supramolecular chemistry. Computational methods are increasingly used to predict and rationalize these self-assembly processes. nih.govmdpi.com

The acetamido groups are the primary drivers of supramolecular assembly, primarily through hydrogen bonding. chemrxiv.org Computational modeling can predict how multiple molecules of this compound will arrange themselves to maximize these favorable interactions. This can involve a combination of quantum mechanics, to accurately describe the hydrogen bonds, and molecular dynamics, to explore the vast number of possible arrangements. chemrxiv.org These simulations can predict the formation of various supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks. By understanding the energetic and geometric factors that govern these interactions, it becomes possible to design molecules with specific self-assembling properties for applications in materials science and nanotechnology. nih.gov

Supramolecular Chemistry and Molecular Recognition Phenomena

Host-Guest Interactions Involving cis-1,3-Diacetamidocyclohexane Derivatives

The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are central to supramolecular chemistry. The this compound motif has been incorporated into various host molecules to facilitate specific host-guest interactions.

Design of Host Molecules Incorporating the this compound Motif

The design of host molecules often involves creating a pre-organized cavity or cleft that is complementary in size, shape, and chemical functionality to the intended guest. The this compound unit provides a U-shaped conformation of the two acetamido groups, which can act as a recognition site. This pre-organization reduces the entropic penalty upon binding, leading to stronger and more selective interactions.

Host molecules can be designed where the cyclohexane (B81311) ring acts as a spacer, positioning the two amide groups for convergent hydrogen bonding to a suitable guest. For instance, derivatives can be synthesized where the acetamido groups are further functionalized to create larger, more complex host architectures. The rigidity of the cyclohexane chair conformation ensures that the hydrogen bond donor and acceptor sites are held in a relatively fixed orientation, enhancing binding affinity and selectivity.

Binding Mechanisms and Thermodynamics of Complexation

The primary binding mechanism in host-guest complexes involving this compound is hydrogen bonding. The N-H protons of the amide groups can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. This allows for the formation of multiple hydrogen bonds with a complementary guest molecule.

The thermodynamics of complexation, including the enthalpy (ΔH) and entropy (ΔS) changes, govern the stability of the host-guest complex. For complexation to be favorable, the change in Gibbs free energy (ΔG = ΔH - TΔS) must be negative. In many cases, the formation of strong hydrogen bonds results in a favorable negative enthalpy change. rsc.org Spectroscopic techniques such as NMR and FTIR, along with calorimetry, are instrumental in determining the binding constants (Ka) and the thermodynamic parameters of these interactions. rsc.orgchemrxiv.org

Host-Guest SystemBinding Constant (Ka)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Pillar researchgate.netarene derivative 1 + C12-HSL log(Ka) ~ 5.5---
Pillar researchgate.netarene derivative 2 + C12-HSL log(Ka) ~ 5.5---
Pillar researchgate.netarene derivative 3 + C12-HSL log(Ka) = 4.3---
Pillar researchgate.netarene derivative 3 + C8-HSL log(Ka) = 3.2---
Pillar researchgate.netarene derivative 3 + C14-HSL log(Ka) = 5.6---

Table 1: Thermodynamic data for the complexation of N-acyl-homoserine lactones (HSLs) with different pillar researchgate.netarene hosts. While not directly involving this compound, this data illustrates the thermodynamic principles of host-guest chemistry. Data sourced from reference aalto.fi.

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The directional nature of the hydrogen bonds in this compound makes it an excellent building block for the construction of supramolecular architectures.

Formation of Hydrogen-Bonded Networks

In the solid state, this compound molecules can self-assemble into extended one-, two-, or three-dimensional networks through intermolecular hydrogen bonding. researchgate.net The two amide groups on each molecule can participate in a cooperative fashion, leading to the formation of robust and predictable patterns. nih.gov For example, a common motif is the formation of hydrogen-bonded chains or tapes, where molecules are linked in a head-to-tail fashion. researchgate.net These chains can then further interact to form sheets or more complex three-dimensional structures. The formation of these networks is often "charge-assisted," meaning that the hydrogen bond donor and/or acceptor carry ionic charges, strengthening the interaction. mdpi.com

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Intramolecular H-bond N-HC=O--
Intermolecular H-bond N-HO=C~2.20~150
Resonance-Assisted H-bond O-HO1.17 - 1.26180

Table 2: Typical hydrogen bond parameters observed in supramolecular structures. These values can vary depending on the specific molecular environment. Data sourced from references nih.govmdpi.com.

Directed Assembly in Crystal Engineering

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.comnih.govrsc.org The predictable hydrogen-bonding patterns of this compound make it a useful tecton (building block) in crystal engineering. mdpi.com By co-crystallizing it with other molecules (co-formers) that have complementary hydrogen-bonding sites, it is possible to direct the assembly of specific supramolecular architectures. rsc.org For instance, co-crystallization with dicarboxylic acids can lead to the formation of well-defined hydrogen-bonded complexes with specific stoichiometries and network topologies. nih.gov

Role of Stereochemistry in Molecular Recognition and Selectivity

The cis stereochemistry of the 1,3-diacetamido groups is crucial for its function in molecular recognition. This specific arrangement brings the two amide groups to the same face of the cyclohexane ring, creating a convergent binding site. The corresponding trans-isomer, with the amide groups on opposite faces, would not be able to form the same type of chelating hydrogen bonds with a single guest molecule.

This stereochemical control is fundamental to achieving selectivity in host-guest binding. A host molecule based on the this compound scaffold will exhibit a strong preference for guests that are sterically and electronically complementary to its U-shaped binding cleft. This principle is analogous to the lock-and-key model of enzyme-substrate binding, where the precise three-dimensional arrangement of functional groups dictates the recognition and binding event. The rigidity of the cyclohexane framework in a chair conformation further enhances this selectivity by minimizing conformational flexibility that could accommodate a wider range of guest molecules.

Biomimetic Recognition Studies

Extensive research of publicly available scientific literature and chemical databases did not yield specific studies focusing on the use of This compound in biomimetic recognition studies. While the principles of supramolecular chemistry and biomimetic recognition are well-established fields, and various cyclohexane derivatives have been employed in such research, no detailed research findings or data tables concerning the application of This compound as a receptor in biomimetic systems were found.

General concepts in biomimetic recognition involve the design of synthetic molecules that can selectively bind to biological targets or mimic biological interaction motifs. nih.govnih.govmdpi.comnih.govmdpi.comfrontiersin.orgmdpi.comnih.gov These studies often utilize techniques like NMR spectroscopy, X-ray crystallography, and fluorescence spectroscopy to quantify the binding affinities and elucidate the recognition modes between a synthetic host and a guest molecule.

Research on related compounds, such as trans,trans-1,2-diacetamidocyclohexane, has shown their utility as chiral building blocks and as simple models for studying peptide-metal ion interactions. researchgate.net For instance, studies have investigated the coordination of metal ions like Zn(II) by the amide groups of diacetamidocyclohexane derivatives, which can be considered a rudimentary form of molecular recognition. researchgate.net Furthermore, the synthesis of cyclic cis-1,3-diamines, the precursors to This compound , has been reported, and these precursors have been explored as binders for RNA, a key aspect of molecular recognition in a biological context. thieme-connect.de

Despite the synthetic accessibility of various diacetamidocyclohexane isomers and their precursors, cdnsciencepub.comrsc.org and the existence of This compound as a known chemical compound, chemicalbook.comnih.gov its application in creating synthetic receptors for biomimetic recognition does not appear to be a documented area of research. Consequently, no data on association constants, binding energies, or other quantitative measures of molecular recognition involving this specific compound can be provided.

Applications in Advanced Materials and Functional Molecules

cis-1,3-Diacetamidocyclohexane as a Chiral Building Block

There is a lack of specific studies detailing the use of enantiopure this compound as a chiral building block for the stereocontrolled synthesis of complex molecules. The literature heavily favors the use of C2-symmetric trans-1,2-diaminocyclohexane derivatives for this purpose. researchgate.net The synthesis of cyclic cis-1,3-diamines with high stereocontrol is noted to be a significant challenge, which may contribute to their limited application in this area compared to their 1,2-diamine counterparts. thieme-connect.de

Integration into Polymer Systems and Networks

While commercial suppliers list mixtures of cis- and trans-1,3-cyclohexanediamine (B8005105) as monomers for polyamides and polyimides, tcichemicals.comcymitquimica.com specific research detailing the synthesis, characterization, and properties of polymers derived exclusively from the cis-1,3-isomer or this compound is not present in the available literature.

Role in Ligand Design for Coordination Chemistry

The design of ligands for coordination chemistry based on the diaminocyclohexane framework is a well-established field. However, research has almost exclusively centered on 1,2-diaminocyclohexane isomers, which form stable five-membered chelate rings with metal ions. nih.govias.ac.in The potential of ligands derived from cis-1,3-diaminocyclohexane, which would form six-membered chelate rings, remains largely unexplored.

Tridentate Ligand Applications

The concept of a tridentate ligand from a cyclohexane (B81311) core is exemplified by cis,cis-1,3,5-triaminocyclohexane (tach), which acts as a tripodal ligand, coordinating to a metal center through its three facially-disposed amino groups. wikipedia.org A bidentate this compound scaffold would not inherently function as a tridentate ligand without significant chemical modification, and no such derivatives are described in the current body of research.

Stereochemical Influence on Metal Complex Geometry

No studies were found that investigate the stereochemical influence of ligands derived from this compound on the geometry of metal complexes.

Scaffolds for Catalysis and Chirality Transfer

The use of diaminocyclohexane derivatives as scaffolds for asymmetric catalysis is a cornerstone of modern organic synthesis. However, this area is dominated by ligands derived from trans-1,2-diaminocyclohexane. researchgate.net The rigid, C2-symmetric backbone of the trans-1,2-isomer provides a well-defined chiral environment that is highly effective for transferring chirality during a catalytic reaction. The conformational flexibility and different symmetry elements of the cis-1,3-isomer mean its potential as a catalytic scaffold has not been realized or reported.

Asymmetric Catalysis with this compound Derived Ligands

Consistent with the lack of information in the broader area of catalysis, no reports of asymmetric catalysis using ligands specifically derived from this compound were found. Research on manganese-catalyzed asymmetric hydrogenation, for example, utilizes chiral tetradentate ligands built from an (R,R)-1,2-diaminocyclohexane scaffold. nih.gov Similarly, explorations of conformationally locked chiral ligands for asymmetric synthesis have focused on the cis-1,2-diaminocyclohexane (B74578) motif. researchgate.netresearchgate.net

Immobilization of Catalysts via Host-Guest Interactions

The immobilization of homogeneous catalysts onto solid supports is a critical area of research, aiming to combine the high selectivity and activity of these catalysts with the ease of separation and recyclability of heterogeneous systems. One sophisticated approach to catalyst immobilization involves the use of non-covalent host-guest interactions. In this context, the structural features of this compound make it a molecule of interest.

The cis-orientation of the two acetamido groups on the cyclohexane ring creates a pre-organized binding pocket capable of participating in hydrogen bonding and other non-covalent interactions. While direct studies on this compound for catalyst immobilization are not extensively documented, the principles of host-guest chemistry with analogous structures provide a strong basis for its potential. The amide functionalities can act as both hydrogen bond donors and acceptors, allowing for the recognition and binding of complementary guest molecules, such as catalytically active metal complexes or organic catalysts.

For instance, research on other di-amido cyclohexane derivatives has demonstrated their ability to form stable supramolecular assemblies. These assemblies can encapsulate guest molecules, thereby providing a microenvironment that can influence the catalyst's stability and selectivity. The cyclohexane backbone imparts a degree of rigidity to the structure, which is crucial for maintaining the integrity of the binding site. It is hypothesized that this compound could be anchored to a solid support, such as silica (B1680970) or a polymer resin, and then utilized to bind a catalyst through specific host-guest interactions. This method of immobilization offers the advantage of being reversible, potentially allowing for the regeneration of both the support and the catalyst.

Host Scaffold ComponentPotential Guest (Catalyst) MoietyKey Interaction Type
This compoundMetal complex with complementary ligandsHydrogen Bonding, Dipole-Dipole
Polymer-supported this compoundOrganocatalyst with hydrogen bond donors/acceptorsMultiple Hydrogen Bonds

Applications in Organic Synthesis beyond Direct Product Use

Beyond its potential in materials science, this compound serves as a valuable building block and intermediate in organic synthesis, particularly in the construction of complex and stereochemically defined molecules.

Precursors for Other Complex Molecules

The true synthetic potential of this compound is often realized after the hydrolysis of its amide groups to reveal the corresponding cis-1,3-diaminocyclohexane. This diamine is a versatile precursor for a wide range of more complex molecules, including ligands for coordination chemistry, chiral auxiliaries, and biologically active compounds. The diacetamido form serves as a stable, easily handled, and storable precursor to the more reactive diamine.

The cis-1,3-diaminocyclohexane scaffold has been incorporated into various complex molecular architectures. For example, it can be used to synthesize rigid ligand frameworks for transition metal catalysts, where the stereochemistry of the cyclohexane ring influences the coordination geometry and, consequently, the enantioselectivity of the catalyzed reaction. Furthermore, this diamine is a key component in the synthesis of certain classes of pharmaceuticals and natural product analogues. The use of this compound as the starting material allows for the controlled introduction of the diamine functionality at a later stage of a multi-step synthesis, which can be advantageous for protecting the amine groups from undesired side reactions.

PrecursorTarget Molecule ClassSynthetic Transformation
This compoundcis-1,3-DiaminocyclohexaneAmide Hydrolysis
cis-1,3-DiaminocyclohexaneChiral LigandsSchiff base condensation, Acylation
cis-1,3-DiaminocyclohexaneBioactive HeterocyclesCyclization reactions

Intermediates in Stereoselective Transformations

The well-defined stereochemistry of this compound makes it an excellent intermediate for stereoselective transformations. The rigid cyclohexane chair conformation, with the two acetamido groups in a cis-1,3-diaxial or diequatorial relationship (depending on the chair flip), can be exploited to direct the stereochemical outcome of reactions at other positions on the ring or on substituents attached to the nitrogen atoms.

While specific examples detailing the use of this compound as a stereochemical controller are not abundant in the literature, the underlying principles are well-established in organic synthesis. For instance, the acetamido groups can act as directing groups in reactions such as hydroxylations, epoxidations, or additions to the cyclohexane ring, favoring the approach of a reagent from a specific face of the molecule. This steric hindrance or chelation control can lead to high levels of diastereoselectivity.

Moreover, after conversion to the diamine, the cis-1,3-diaminocyclohexane scaffold can be used as a chiral auxiliary. By temporarily attaching this chiral fragment to a prochiral molecule, it is possible to induce asymmetry in subsequent reactions. After the desired stereocenter has been created, the auxiliary can be cleaved and recovered. The predictable conformation of the cyclohexane ring in such intermediates is key to achieving high levels of stereocontrol.

IntermediateTransformation TypeStereochemical Control Mechanism
This compoundRing FunctionalizationSteric Hindrance from Acetamido Groups
Chiral auxiliary derived from cis-1,3-diaminocyclohexaneAsymmetric AlkylationConformational Rigidity of the Cyclohexane Scaffold

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

Key research goals in this area include:

Stereoselective Catalysis: Developing catalytic methods that can generate the cis-1,3-diamine stereoisomer with high selectivity from readily available starting materials would eliminate the need for tedious separation of isomers.

Flow Chemistry: Implementing continuous flow processes for the acylation step can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch methods.

Green Chemistry Approaches: Utilizing more environmentally benign solvents and reagents, and designing syntheses with higher atom economy, are crucial for sustainable chemical production. Research into enzymatic or biocatalytic routes could provide highly selective and green alternatives.

Table 1: Comparison of a Conventional vs. a Hypothetical Novel Synthetic Route
ParameterConventional Route (e.g., Batch Acylation)Hypothetical Novel Route (e.g., Catalytic Flow Synthesis)
Starting MaterialPre-synthesized cis-1,3-diaminocyclohexaneReadily available cyclohexene (B86901) derivative
Key ProcessBatch reaction with acetic anhydrideStereoselective catalytic amination followed by continuous flow acylation
StereocontrolReliant on purity of starting diamineHigh cis-selectivity controlled by catalyst
Overall YieldModerateHigh
Reaction TimeHours to daysMinutes to hours
ScalabilityLimitedHigh

Exploration of New Supramolecular Architectures

The dual amide groups of cis-1,3-Diacetamidocyclohexane are prime candidates for forming predictable and robust hydrogen-bonding networks. The cis configuration places these groups on the same face of the cyclohexane (B81311) ring, predisposing them to form specific intermolecular arrangements. Future research will explore how this unique geometry can be harnessed to build novel supramolecular architectures.

Potential areas of exploration include:

Hydrogen-Bonded Polymers: The molecule could act as a monomer, self-assembling into one-dimensional chains or tapes through N-H···O=C hydrogen bonds. The persistence and length of these chains could be controlled by solvent and temperature.

Two-Dimensional Sheets: By engineering secondary interactions (e.g., C-H···O bonds), it may be possible to link one-dimensional chains into 2D sheets. Such materials could have applications in surface patterning or as nanoscale templates.

Porous Organic Frameworks: Co-crystallization with complementary molecules (co-formers) that have specific hydrogen-bonding sites could lead to the formation of crystalline, porous materials capable of selective gas adsorption or guest encapsulation. The stereochemistry of the building block is crucial in controlling the final structure. nih.gov

Table 2: Potential Supramolecular Motifs and Resulting Architectures
Hydrogen Bonding MotifPotential Supramolecular ArchitecturePotential Application
Simple N-H···O=C chain1D Tapes / FibersGel formation, anisotropic materials
Cross-linked chains via C-H···O2D SheetsMembranes, surface coatings
Co-crystallization with linear linkersPorous Crystalline FrameworksGas storage, molecular separation

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the behavior of molecules and materials, saving significant time and resources in the laboratory. nih.gov For this compound, advanced computational modeling can provide deep insights into its properties and guide the design of new materials.

Future research directions in this domain involve:

Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can accurately predict the preferred chair or boat conformations of the cyclohexane ring and the orientation of the acetamido groups. This is fundamental to understanding its self-assembly behavior.

Predicting Crystal Structures: Crystal structure prediction (CSP) algorithms can be used to forecast how the molecules will pack in a solid state. This allows for the in silico design of co-crystals and polymorphs with desired properties before attempting synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly process in solution, showing how individual molecules aggregate to form larger supramolecular structures. nih.gov This can help identify the ideal conditions (solvent, temperature) for creating specific architectures.

Table 3: Application of Computational Methods for Predictive Design
Computational MethodProperty to be PredictedImpact on Research
Density Functional Theory (DFT)Molecular geometry, vibrational frequencies, interaction energiesGuides synthetic targets and confirms experimental data
Crystal Structure Prediction (CSP)Likely crystal packing arrangements, polymorphismAccelerates discovery of new solid-state forms and materials
Molecular Dynamics (MD)Self-assembly pathways, solvent effects, material dynamicsProvides insight into formation of gels and other soft materials

Integration into Responsive and Adaptive Materials

A key frontier in materials science is the development of "smart" materials that can change their properties in response to external stimuli. The conformational flexibility of the cyclohexane ring and the hydrogen-bonding capability of the amide groups make this compound a promising component for such systems.

Emerging research could focus on:

Chemosensors: By incorporating a receptor site, supramolecular assemblies based on this molecule could be designed to change their structure (and thus their optical or electronic properties) upon binding a specific analyte.

Stimuli-Responsive Gels: Supramolecular gels formed through the self-assembly of this compound could be designed to collapse or dissolve in response to a stimulus like pH, temperature, or light. This could be achieved by modifying the molecule with a stimulus-responsive group. This principle is a cornerstone of controlled-release systems. researchgate.netox.ac.uk

Self-Healing Materials: The reversible nature of hydrogen bonds could be exploited to create polymers or composites that can repair themselves. If a material containing these motifs is fractured, the hydrogen bonds could reform across the interface, restoring mechanical integrity.

Table 4: Potential for Responsive and Adaptive Materials
StimulusMolecular ResponseResulting Material Property Change
TemperatureDisruption of hydrogen bonds / conformational changeGel-sol transition, change in viscosity
Guest Molecule BindingAlteration of supramolecular packingColor change (if chromophores are included), fluorescence quenching
pH ChangeProtonation/deprotonation of a functional group (if added)Swelling/deswelling of a hydrogel
Mechanical StressBreaking and reforming of hydrogen bondsSelf-healing capability

Q & A

Q. What are the preferred conformations of cis-1,3-diacetamidocyclohexane, and how do steric effects influence its stability?

  • Methodological Answer : The chair conformation is typically analyzed using steric strain calculations. For 1,3-diacetamido derivatives, substituents in axial positions experience 1,3-diaxial repulsion. Computational tools like molecular mechanics (MM2/MM3) or density functional theory (DFT) can quantify strain energy. For example, substituent A-values (axial-equatorial energy differences) guide predictions: bulkier groups (e.g., acetamido) favor equatorial positions. Experimental validation via NMR coupling constants (e.g., 3JHH^3J_{HH} for axial vs. equatorial protons) or X-ray crystallography provides structural confirmation .

Q. What synthetic routes are viable for preparing this compound?

  • Methodological Answer : A two-step strategy is common: (i) Cyclohexane functionalization : Start with cis-1,3-diaminocyclohexane (synthesized via catalytic hydrogenation of 1,3-dinitrocyclohexane or enzymatic resolution of racemic mixtures). (ii) Acetylation : React with acetic anhydride in dichloromethane or THF, using DMAP or pyridine as a catalyst. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Monitor reaction progress by TLC or 1H^{1}\text{H} NMR for acetamido proton signals (~2.0 ppm) .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} NMR reveals acetamido methyl groups as singlets (~2.0 ppm). Coupling constants between axial/equatorial protons (e.g., 3.5–5.5 Hz for axial-axial interactions) confirm chair conformation. 13C^{13}\text{C} NMR shows carbonyl carbons at ~170 ppm.
  • IR : Strong amide C=O stretches at ~1650–1680 cm1^{-1}.
  • Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns (e.g., loss of acetamide groups) .

Advanced Research Questions

Q. How do intermolecular interactions stabilize this compound in the solid state?

  • Methodological Answer : X-ray crystallography reveals CH⋯O hydrogen bonds between acetamido carbonyls and adjacent C-H groups, analogous to CH⋯O interactions in cis-1,3-cyclohexanedicarboxylic acid (cis-1,3-CDCA). Dispersion-corrected DFT (e.g., M06-2X/cc-pVTZ) calculates interaction energies. Sublimation enthalpy (ΔHsub\Delta H_{\text{sub}}) differences between cis/trans isomers (e.g., 8.40 kcal/mol in sulfone derivatives) correlate with lattice stabilization .

Q. How does solvent polarity affect the conformational equilibrium of this compound?

  • Methodological Answer : Solvent-dependent NMR studies (e.g., in D2_2O vs. DMSO-d6_6) track conformational changes. Polar solvents stabilize equatorial acetamido groups via hydrogen bonding, shifting the equilibrium toward the chair with equatorial substituents. Free energy calculations (e.g., COSMO-RS solvation models) quantify solvent effects. Compare NOESY/ROESY data in different solvents to detect axial-equatorial population shifts .

Q. Can DFT simulations predict the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : DFT (B3LYP/6-311+G(d,p)) models transition states for reactions like hydrolysis or aminolysis. Key parameters:
  • Electrophilicity Index : Calculated from HOMO-LUMO gaps to assess carbonyl reactivity.
  • Steric Maps : Visualize spatial hindrance around the acetamido group.
    Compare activation energies (ΔG\Delta G^\ddagger) between cis-1,3 and trans-1,3 isomers to explain selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.